

# The Discovery and Synthesis of STF-118804: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | STF-118804 |           |
| Cat. No.:            | B15615598  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

STF-118804 is a potent and selective second-generation inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Discovered through a sophisticated high-throughput phenotypic screening process, STF-118804 has demonstrated significant preclinical efficacy in various cancer models, particularly in high-risk acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC).[1] Its mechanism of action involves the depletion of cellular NAD+ pools, leading to a metabolic crisis, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of STF-118804, including detailed experimental protocols and quantitative data to support further research and development.

#### Discovery of STF-118804

STF-118804 was identified through a sequential high-throughput phenotypic and functional genomic screening approach.[1] The initial phase involved a cell-based phenotypic screen of a large chemical library to identify compounds with cytotoxic effects against B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[2] This was followed by an unbiased, ultracomplex, genome-scale shRNA forward genetic screen to elucidate the molecular target of the lead



compounds. This innovative strategy led to the identification of **STF-118804** and pinpointed NAMPT as its specific molecular target.[1]

## Synthesis of STF-118804

While a detailed, step-by-step synthesis protocol for **STF-118804** is not publicly available in the primary discovery literature, a plausible synthetic route can be proposed based on established principles of organic chemistry and known methods for the synthesis of substituted oxazoles. The chemical name of **STF-118804** is 4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide.

A potential retrosynthetic analysis suggests that the molecule can be constructed from three main fragments: a central oxazole core, a substituted benzamide moiety, and a pyridine-containing side chain.

#### **Proposed Synthesis Workflow**



Click to download full resolution via product page



Caption: Proposed synthetic workflow for STF-118804.

### **Biological Activity and Mechanism of Action**

**STF-118804** is a highly potent inhibitor of NAMPT, exhibiting IC50 values in the low nanomolar range in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of NAD+ biosynthesis, leading to a rapid depletion of cellular NAD+ levels. This metabolic disruption triggers a cascade of downstream events, including:

- Metabolic Collapse: Decreased NAD+ levels impair critical cellular processes that rely on this
  coenzyme, such as glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in
  ATP production.
- AMPK Activation: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
- mTOR Pathway Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.

This cascade of events ultimately leads to apoptosis and cell death in cancer cells, which are often more dependent on the NAMPT-mediated NAD+ salvage pathway than normal cells.

#### **Signaling Pathway of STF-118804**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of STF-118804: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15615598#discovery-and-synthesis-of-stf-118804]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com